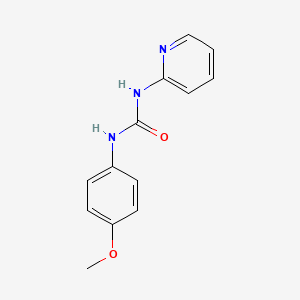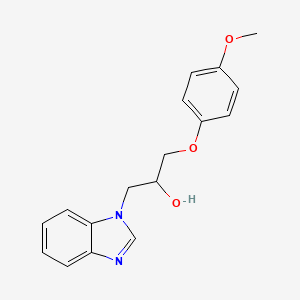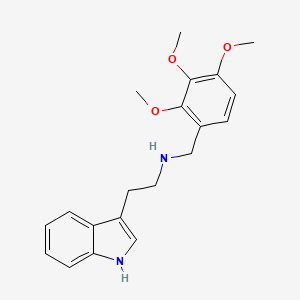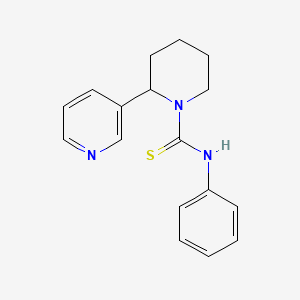
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiophene, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the interaction of the compound with various cellular targets, including DNA, proteins, and enzymes. The compound has been shown to induce DNA damage, leading to the activation of the p53 pathway and subsequent apoptosis. Additionally, this compound has been shown to inhibit various enzymes, including topoisomerase II and histone deacetylases, leading to cell cycle arrest and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, as well as high selectivity and sensitivity towards various metal ions. In vivo studies have shown that this compound exhibits significant antitumor activity in animal models, as well as low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its high selectivity and sensitivity towards various metal ions, as well as its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.
The limitations of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include the need for further studies to elucidate its mechanism of action, as well as the need for optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate. One area of research is the development of more potent and selective fluorescent probes for the detection of metal ions. Another area of research is the optimization of the pharmacokinetic properties of this compound for use as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and environmental monitoring.
Synthesemethoden
The synthesis of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3,4-dimethylphenyl-2-mercaptobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-1-benzothiophene-2-carboxylic acid. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium.
Another area of research is the use of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2S/c1-10-7-8-12(9-11(10)2)20-17(19)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMWCTQJAZHMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

